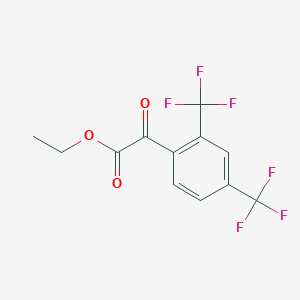

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole is a five-membered heterocyclic compound with two adjacent nitrogen atoms . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidohydrazides and aryl iodides for the synthesis of pharmaceutically valuable 5-trifluoromethyl-1,2,4-triazoles has been achieved .Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used in the trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrazole compounds, for example, are known for their unique physicochemical properties .Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group is increasingly significant in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of therapeutic compounds . Pyrazole derivatives, including those with trifluoromethyl groups, have been studied for their potential as antimicrobial agents. They have shown effectiveness in inhibiting the growth of antibiotic-resistant Gram-positive bacteria and preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Agrochemical Research

In agrochemicals, the trifluoromethyl group contributes to the development of compounds with improved herbicidal, fungicidal, and insecticidal properties . The incorporation of the heptafluoropropyl group could potentially lead to the creation of novel agrochemicals with enhanced activity and selectivity.

Materials Science

The unique properties of the trifluoromethyl and heptafluoropropyl groups are leveraged in materials science to create advanced materials with specific characteristics such as increased thermal stability and chemical resistance . These materials could be used in a variety of applications, including coatings, specialty plastics, and electronics.

Chemical Synthesis

Trifluoromethylated pyrazoles are valuable intermediates in organic synthesis. They are used in the construction of complex molecules, including natural products and potential pharmaceuticals. The development of efficient methods for their preparation, such as intramolecular cyclization, is a significant area of research .

Environmental Science

Compounds with trifluoromethyl groups are being explored for their potential use in environmental remediation. Their ability to interact with various contaminants could make them suitable for treating polluted water or soil .

Analytical Chemistry

In analytical chemistry, trifluoromethylated compounds are often used as standards or reagents due to their stability and distinct chemical signatures. They can aid in the development of new analytical methods for detecting and quantifying various substances .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F10N2/c8-4(9,6(13,14)7(15,16)17)2-1-3(19-18-2)5(10,11)12/h1H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCIMEQWUAWYIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382159 |

Source

|

| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261761-18-6 |

Source

|

| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)